molecular formula C11H7ClF2 B11893080 1-Chloro-2-(difluoromethyl)naphthalene

1-Chloro-2-(difluoromethyl)naphthalene

Cat. No.: B11893080
M. Wt: 212.62 g/mol
InChI Key: REQQHWDJTVZNSE-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7ClF2 It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 2-(difluoromethyl)naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Another method involves the difluoromethylation of 1-chloronaphthalene. This can be achieved using difluoromethylating agents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and difluoromethylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of 1-chloro-2-(fluoromethyl)naphthalene or 1-chloro-2-(methyl)naphthalene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-(difluoromethyl)naphthalene derivatives with various functional groups.

    Oxidation: Formation of naphthoquinones and other oxidized products.

    Reduction: Formation of partially or fully reduced naphthalene derivatives.

Scientific Research Applications

1-Chloro-2-(difluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals and agrochemicals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-2-(difluoromethyl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(trifluoromethyl)naphthalene
  • 1-Chloro-2-(methyl)naphthalene
  • 2-Chloro-1-(difluoromethyl)naphthalene

Uniqueness

1-Chloro-2-(difluoromethyl)naphthalene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClF2

Molecular Weight

212.62 g/mol

IUPAC Name

1-chloro-2-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7ClF2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H

InChI Key

REQQHWDJTVZNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)F

Origin of Product

United States

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